T-2307 遊離塩基

概要

説明

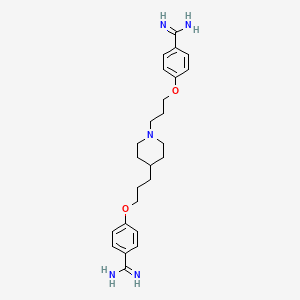

T-2307は、新規アリールアミジン化合物であり、強力な広域スペクトル抗真菌活性を示し、特にカンジダ・アルビカンスなどの病原性真菌に対して有効です . この化合物は、酵母細胞のミトコンドリア機能を選択的に阻害するという独自の作用機序で知られています .

製法

T-2307の合成は、アリールアミジンコア構造の調製から始まる複数の工程を伴います。合成ルートには、通常、以下のような工程が含まれます。

アリールアミジンコアの形成: アリールアミジンコアは、芳香族置換とアミジン形成を含む一連の反応によって合成されます。

官能基化: その後、コア構造は、抗真菌活性を高めるために、さまざまな置換基で官能基化されます。

T-2307の工業的生産方法は、収率と純度を最適化し、同時に生産コストを最小限に抑えるように設計されています。 これらの方法は、しばしば自動化された反応器や連続フロープロセスを用いた大規模合成を行います .

科学的研究の応用

T-2307 has a wide range of scientific research applications, including:

Chemistry: T-2307 is used as a model compound in studies of arylamidine chemistry and its reactivity.

Biology: The compound is studied for its antifungal properties and its ability to disrupt mitochondrial function in yeast cells.

作用機序

T-2307は、酵母細胞のミトコンドリア機能を選択的に阻害することで、その効果を発揮します。これは、特定のポリアミン輸送体を通じて細胞に取り込まれ、ミトコンドリアに蓄積されます。 一旦内部に入ると、T-2307は呼吸鎖複合体IIIとIVを阻害し、ミトコンドリア膜電位の崩壊と細胞内ATPレベルの低下を引き起こします . ミトコンドリア機能のこの阻害は、最終的に細胞死につながります .

類似の化合物との比較

T-2307は、その選択的な作用機序とミトコンドリア機能を標的にする能力により、抗真菌剤の中でユニークな存在です。 類似の化合物には、ペンタミジンやプロパミジンなどの他のアリールアミジンがあり、これらも抗真菌活性を示しますが、作用機序は異なります . T-2307とは異なり、これらの化合物は、ミトコンドリア機能を特異的に標的にしないため、T-2307は、新しい抗真菌療法の開発のための有望な候補となります .

生化学分析

Biochemical Properties

T-2307 free base plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is transported into Candida albicans cells via a high-affinity spermine and spermidine carrier regulated by Agp2 . This transporter-mediated uptake contributes to its potent antifungal activity. T-2307 free base competitively inhibits the uptake of spermine and spermidine, which are essential for fungal cell growth .

Cellular Effects

T-2307 free base selectively disrupts yeast mitochondrial function by inhibiting respiratory chain complexes III and IV . This disruption leads to a decrease in intracellular ATP levels, impairing cellular metabolism and energy production. The compound has little effect on mammalian cells, making it a promising candidate for antifungal therapy . Additionally, T-2307 free base influences cell signaling pathways and gene expression, further contributing to its antifungal activity .

Molecular Mechanism

The molecular mechanism of T-2307 free base involves the collapse of the mitochondrial membrane potential in yeast cells . This collapse is achieved through the inhibition of respiratory chain complexes III and IV, leading to a disruption in mitochondrial function and a decrease in ATP production . T-2307 free base selectively targets fungal mitochondria, sparing mammalian cells and reducing potential side effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of T-2307 free base have been observed to change over time. The compound accumulates in yeast cells via a specific polyamine transporter, leading to a gradual disruption of mitochondrial function . Over time, this results in a sustained decrease in intracellular ATP levels and impaired cellular metabolism . T-2307 free base has shown stability in laboratory conditions, with minimal degradation observed during in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of T-2307 free base vary with different dosages in animal models. In a rabbit model of cryptococcal meningoencephalitis, T-2307 demonstrated significant fungicidal activity at dosages between 1 and 2 mg/kg/day . Higher dosages did not result in increased efficacy, indicating a threshold effect. At high doses, T-2307 free base exhibited minimal toxic or adverse effects, making it a safe and effective antifungal agent .

Metabolic Pathways

T-2307 free base is involved in metabolic pathways that include the inhibition of mitochondrial respiratory chain complexes . This inhibition leads to a decrease in ATP production and a disruption of cellular metabolism. The compound interacts with enzymes and cofactors involved in mitochondrial respiration, further contributing to its antifungal activity .

Transport and Distribution

T-2307 free base is transported and distributed within cells and tissues via specific transporters and binding proteins . In Candida albicans, the compound is taken up by a high-affinity spermine and spermidine carrier, leading to its accumulation in fungal cells . This selective uptake contributes to its potent antifungal activity and minimizes its effects on mammalian cells .

Subcellular Localization

The subcellular localization of T-2307 free base is primarily within the mitochondria of fungal cells . The compound disrupts mitochondrial function by collapsing the mitochondrial membrane potential and inhibiting respiratory chain complexes . This selective targeting of fungal mitochondria contributes to its antifungal efficacy and reduces potential side effects on mammalian cells .

準備方法

The synthesis of T-2307 involves multiple steps, starting with the preparation of the arylamidine core structure. The synthetic route typically includes the following steps:

Formation of the Arylamidine Core: The arylamidine core is synthesized through a series of reactions involving aromatic substitution and amidine formation.

Functionalization: The core structure is then functionalized with various substituents to enhance its antifungal activity.

Purification: The final compound is purified using techniques such as recrystallization and chromatography to obtain a high-purity product.

Industrial production methods for T-2307 are designed to optimize yield and purity while minimizing production costs. These methods often involve large-scale synthesis using automated reactors and continuous flow processes .

化学反応の分析

T-2307は、以下のようないくつかのタイプの化学反応を起こします。

酸化: T-2307は、特定の条件下で酸化されて、さまざまな酸化生成物を形成する可能性があります。

還元: この化合物は、還元反応を起こすこともでき、還元された誘導体が生成されます。

これらの反応に使用される一般的な試薬や条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな触媒(置換反応を促進)などがあります . これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。

科学研究における用途

T-2307は、以下のような幅広い科学研究用途を持っています。

化学: T-2307は、アリールアミジン化学とその反応性の研究におけるモデル化合物として使用されます。

生物学: この化合物は、抗真菌活性と酵母細胞のミトコンドリア機能を阻害する能力について研究されています。

医学: T-2307は、侵襲性真菌感染症(特に、薬剤耐性カンジダ株が原因のもの)の治療のための潜在的な治療薬として研究されています.

類似化合物との比較

T-2307 is unique among antifungal agents due to its selective mechanism of action and its ability to target mitochondrial function. Similar compounds include other arylamidines such as pentamidine and propamidine, which also exhibit antifungal activity but have different mechanisms of action . Unlike T-2307, these compounds do not selectively target mitochondrial function, making T-2307 a promising candidate for the development of new antifungal therapies .

特性

IUPAC Name |

4-[3-[1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N5O2/c26-24(27)20-4-8-22(9-5-20)31-17-1-3-19-12-15-30(16-13-19)14-2-18-32-23-10-6-21(7-11-23)25(28)29/h4-11,19H,1-3,12-18H2,(H3,26,27)(H3,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNDLEJVAIBADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCCOC2=CC=C(C=C2)C(=N)N)CCCOC3=CC=C(C=C3)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236297 | |

| Record name | T-2307 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873546-31-7 | |

| Record name | T-2307 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873546317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | T-2307 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-{1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl}propoxy)benzene-1-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | T-2307 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMD55NSA1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![n-[3-(4-Morpholino)propyl]-n-methyl-2-hydroxy-5-iodo-3-methylbenzylamine](/img/structure/B1241859.png)

![(1S,3R,4R,5R)-1-[[(1R,2S)-2-(4-Chlorophenyl)cyclopropyl]methoxy]-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1241860.png)

![1-[4-Amino-5-chloro-2-(3,5-dimethoxybenzyloxy)phenyl]-5-(1-piperidinyl)-1-pentanone](/img/structure/B1241864.png)

![4H-Pyrrolo[2,3-B]quinoxaline](/img/structure/B1241865.png)

![[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1241872.png)

![2-chloro-N-[(E)-(5-morpholin-4-ylthiophen-2-yl)methylideneamino]-5-(trifluoromethyl)aniline](/img/structure/B1241881.png)

![4-{1-[(4,5-Dihydro-1H-imidazol-2-yl)-hydrazono]-ethyl}-2-nitro-phenylamine](/img/structure/B1241882.png)